![molecular formula C20H16ClN3O2 B309355 N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B309355.png)
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
TAK-659 exerts its therapeutic effects by selectively inhibiting BTK, ITK, and TAK. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. ITK and TAK are involved in T-cell signaling, which plays a critical role in the regulation of immune responses. By inhibiting these kinases, TAK-659 can block the activation and proliferation of B-cells and T-cells, leading to the suppression of immune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent antitumor activity in preclinical models of various types of cancers, including lymphoma, leukemia, and multiple myeloma. In addition, TAK-659 has demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 is its selectivity for BTK, ITK, and TAK, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for oral administration. However, one of the limitations of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of TAK-659. One possible direction is the combination of TAK-659 with other anticancer agents or immunomodulatory drugs to enhance its therapeutic efficacy. Another direction is the evaluation of TAK-659 in clinical trials for the treatment of various types of cancers and autoimmune diseases. Further studies are also needed to investigate the potential long-term effects and safety of TAK-659 in humans.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent antitumor and immunosuppressive activity in preclinical studies. The selective inhibition of BTK, ITK, and TAK by TAK-659 makes it a promising candidate for the treatment of various types of cancers and autoimmune diseases. Further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to investigate its potential future applications.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminotoluene to form 2-chloro-5-(2-toluidinocarbonyl)benzoic acid. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to produce TAK-659. The final product is obtained after purification by column chromatography.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancers and autoimmune diseases. In preclinical studies, TAK-659 has shown potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play crucial roles in the regulation of immune responses and are often dysregulated in cancer and autoimmune diseases.
properties
Product Name |
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide |
|---|---|
Molecular Formula |
C20H16ClN3O2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[2-chloro-5-[(2-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c1-13-5-2-3-7-17(13)23-19(25)14-8-9-16(21)18(11-14)24-20(26)15-6-4-10-22-12-15/h2-12H,1H3,(H,23,25)(H,24,26) |
InChI Key |
CJFFQVBLYGBBMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309272.png)
![Ethyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309275.png)
![4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)
![Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309279.png)
![4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)
![Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309286.png)
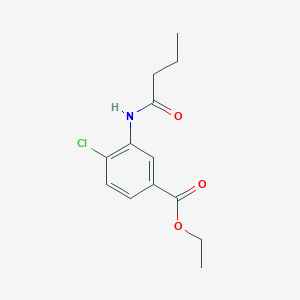
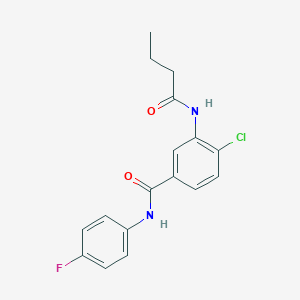
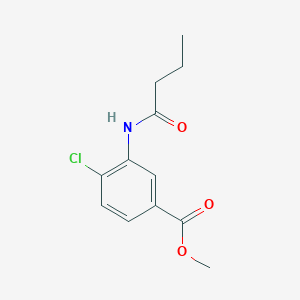
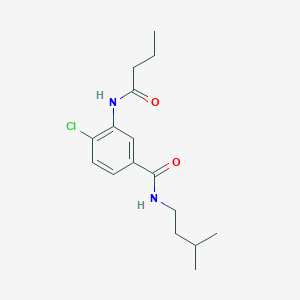
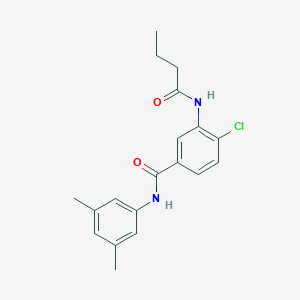
![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)